

Heptyl undecylenate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Heptyl undecylenate*

Cat. No.: *B1585473*

[Get Quote](#)

Heptyl Undecylenate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl undecylenate, the ester of heptyl alcohol and 10-undecenoic acid, is a bio-based emollient and skin-conditioning agent derived from castor oil.^{[1][2]} Its light, non-greasy feel and favorable safety profile have made it a popular alternative to silicones and mineral oils in the cosmetics and personal care industries.^{[3][4]} This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of **heptyl undecylenate**, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Identification

Heptyl undecylenate is structurally characterized by an eleven-carbon unsaturated fatty acid (undecylenic acid) esterified with a seven-carbon fatty alcohol (heptyl alcohol). The terminal double bond in the undecylenate moiety is a key feature for potential chemical modifications.

IUPAC Name: heptyl undec-10-enoate^[5]

Synonyms: Heptyl 10-undecylenate, 10-Undecenoic acid, heptyl ester^[5]

Chemical Formula: $C_{18}H_{34}O_2$ [5]

Molecular Weight: 282.46 g/mol [6]

CAS Number: 68141-27-5 [5]

InChI Key: NLMOQNHZOQGLSZ-UHFFFAOYSA-N [5]

Physicochemical and Spectroscopic Properties

Heptyl undecylenate is a colorless to pale yellow liquid with a mild, slightly fatty odor.[7] It is soluble in oils and organic solvents but insoluble in water.[8]

Table 1: Physicochemical Properties of Heptyl Undecylenate

Property	Value	Reference(s)
Physical State	Colorless to pale yellow liquid	[9]
Boiling Point	351.0 ± 11.0 °C (Predicted)	[10]
Density	0.871 ± 0.06 g/cm ³ (Predicted)	[10]
Flash Point	154 °C	[9]
logP (o/w)	5.80680	[9]
Refractive Index	1.448	[10]
Solubility	Soluble in oil and alcohol; Insoluble in water.	[1][8]

Spectroscopic Data

While experimental spectra for **heptyl undecylenate** are not readily available in the public domain, predicted data and typical spectroscopic features for its functional groups provide a basis for its characterization.

Table 2: Predicted ¹H NMR Chemical Shifts for **Heptyl Undecylenate** in CDCl₃

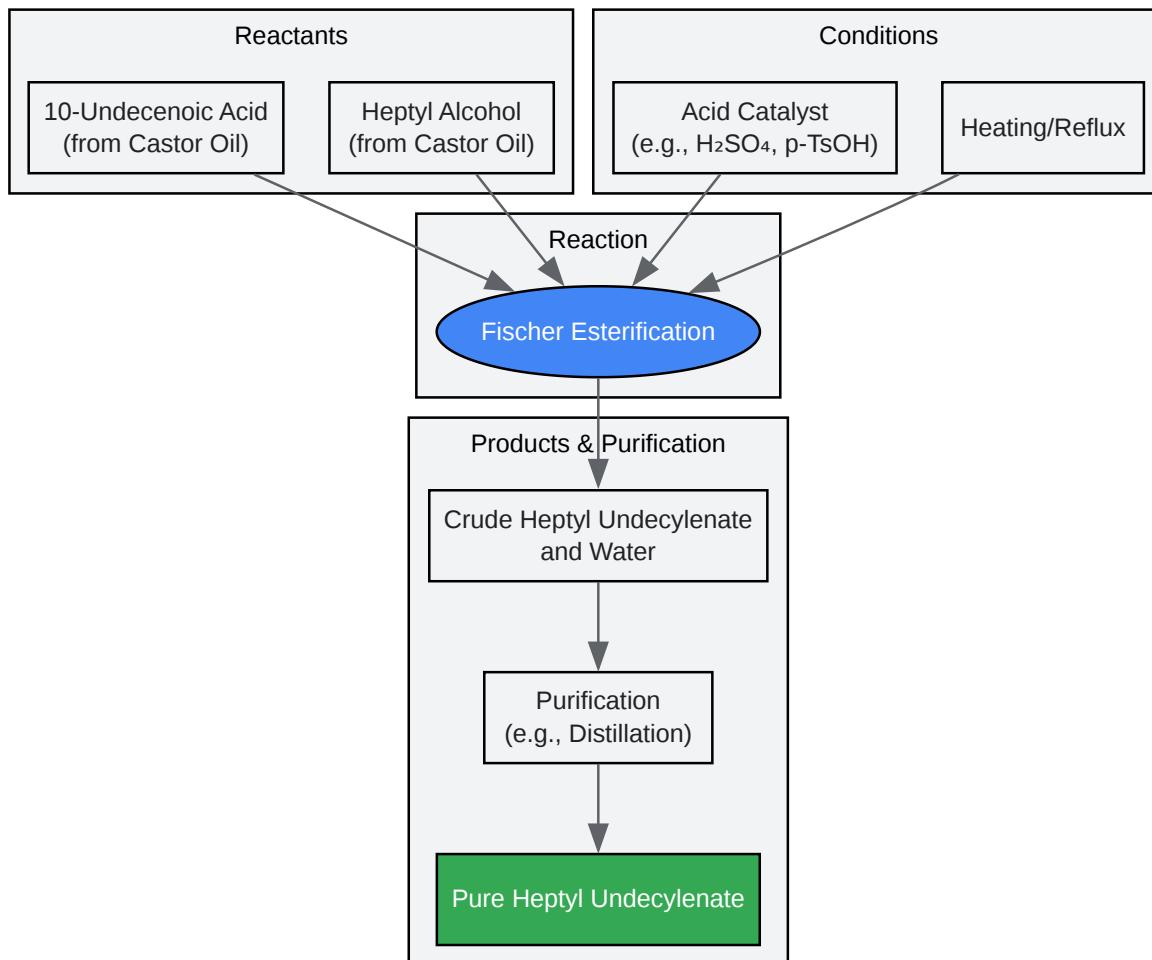
Structural Unit	Predicted Chemical Shift (δ , ppm)	Multiplicity
Terminal Alkene ($=\text{CH}_2$)	4.90 - 5.10	Multiplet
Internal Alkene ($-\text{CH}=$)	5.75 - 5.85	Multiplet
Methylene adjacent to Ester Oxygen ($-\text{O}-\text{CH}_2-$)	4.05 - 4.15	Triplet
Methylene adjacent to Carbonyl ($-\text{CH}_2-\text{C}=\text{O}$)	2.25 - 2.35	Triplet
Allylic Methylene ($-\text{CH}_2-\text{CH}=\text{CH}_2$)	2.00 - 2.10	Quartet
Aliphatic Methylene Groups ($-\text{CH}_2-$)	1.20 - 1.70	Multiplet
Terminal Methyl ($-\text{CH}_3$)	0.85 - 0.95	Triplet

Table 3: Predicted ^{13}C NMR Chemical Shifts for **Heptyl Undecylenate**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Carbonyl ($\text{C}=\text{O}$)	173 - 175
Internal Alkene ($-\text{CH}=$)	138 - 140
Terminal Alkene ($=\text{CH}_2$)	114 - 115
Methylene adjacent to Ester Oxygen ($-\text{O}-\text{CH}_2$)	64 - 66
Aliphatic Methylene and Methyl Carbons	14 - 34

The IR spectrum of **heptyl undecylenate** is expected to show characteristic absorption bands for its ester and alkene functional groups.

Table 4: Expected IR Absorption Bands for **Heptyl Undecylenate**


Functional Group	Wavenumber (cm ⁻¹)	Description
C=O (Ester)	~1740	Strong stretch
C-O (Ester)	1300 - 1000	Stretch
C=C (Alkene)	1680 - 1640	Medium stretch
=C-H (Alkene)	3100 - 3010	Medium stretch
C-H (Alkane)	3000 - 2850	Strong stretch

In mass spectrometry, esters like **heptyl undecylenate** typically undergo fragmentation involving the cleavage of the C-O bond adjacent to the carbonyl group and McLafferty rearrangement.

Synthesis and Manufacturing

Heptyl undecylenate is commercially produced through the Fischer esterification of 10-undecenoic acid with heptyl alcohol, typically in the presence of an acid catalyst.^{[9][11]} Both 10-undecenoic acid and heptyl alcohol can be derived from the pyrolysis of castor oil, making **heptyl undecylenate** a product of natural origin.^[12]

Logical Workflow for Heptyl Undecylenate Synthesis

[Click to download full resolution via product page](#)

Synthesis of **Heptyl Undecylenate**

Representative Experimental Protocol: Fischer Esterification

The following is a general procedure for Fischer esterification that can be adapted for the synthesis of **heptyl undecylenate**.

Materials:

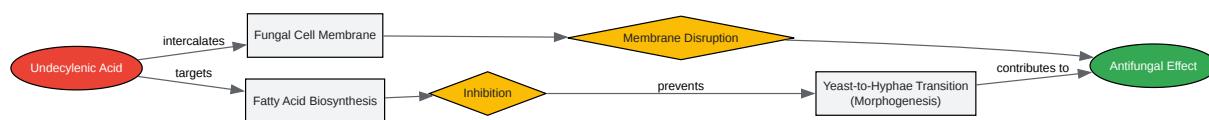
- 10-Undecenoic acid
- Heptyl alcohol (can be used in excess as the solvent)

- Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
- Toluene (optional, for azeotropic removal of water)
- Sodium bicarbonate solution (for neutralization)
- Brine (for washing)
- Anhydrous sodium sulfate (for drying)

Procedure:

- Combine 10-undecenoic acid, heptyl alcohol, and the acid catalyst in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene).
- Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by techniques such as thin-layer chromatography.
- After the reaction is complete, cool the mixture to room temperature.
- If an excess of heptyl alcohol was used, it can be removed under reduced pressure.
- Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude **heptyl undecylenate**.
- Purify the crude product by vacuum distillation to obtain pure **heptyl undecylenate**.

Characterization: The purity and identity of the synthesized **heptyl undecylenate** can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS), NMR, and IR spectroscopy.


Biological Activity and Potential Applications in Drug Development

While **heptyl undecylenate** is primarily used as an emollient in cosmetics, its constituent fatty acid, undecylenic acid, possesses well-documented antifungal properties.^[9] This suggests potential therapeutic applications for **heptyl undecylenate**, possibly as a prodrug that releases undecylenic acid upon hydrolysis.

Antifungal Mechanism of Action (Undecylenic Acid)

The primary antifungal mechanism of undecylenic acid is believed to involve the disruption of fungal cell membrane integrity and the inhibition of fungal morphogenesis, particularly the transition from yeast to the invasive hyphal form in *Candida albicans*.^{[9][12][13]} This is thought to occur through the inhibition of fatty acid biosynthesis in the fungus.

Signaling Pathway for Antifungal Action of Undecylenic Acid

[Click to download full resolution via product page](#)

Antifungal Mechanism of Undecylenic Acid

Drug Delivery

As a lipophilic ester, **heptyl undecylenate** could potentially be explored as a vehicle for the topical delivery of other active pharmaceutical ingredients (APIs). Its emollient properties may enhance skin penetration and improve the aesthetic qualities of topical formulations.

Toxicological Profile

Heptyl undecylenate is generally considered to be a safe and non-irritating ingredient for topical applications.

Table 5: Toxicological Data for Heptyl Undecylenate

Test	Result	Reference(s)
Acute Oral Toxicity (LD50, rat)	> 5000 mg/kg	[14]
Skin Irritation	Low potential for irritation	[14]
Eye Irritation	Low potential for irritation	[14]
Skin Sensitization	Low potential for sensitization	[14]

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the potential for a substance to cause skin sensitization.

Objective: To determine the skin sensitization potential of a test material after repeated application.

Methodology:

- **Induction Phase:** A small amount of the test material is applied to the skin of human volunteers under an occlusive or semi-occlusive patch. This is repeated several times over a few weeks to the same application site.
- **Rest Phase:** A rest period of approximately two weeks follows the induction phase, during which no test material is applied.
- **Challenge Phase:** The test material is applied to a new skin site to determine if an allergic reaction has been induced.
- **Scoring:** Skin reactions are evaluated at various time points by a trained professional using a standardized scoring system.

Conclusion

Heptyl undecylenate is a well-characterized, bio-based ingredient with a strong safety profile and desirable physicochemical properties for topical formulations. While its current applications

are predominantly in the cosmetic sector, its inherent relationship with the antifungal agent undecylenic acid suggests opportunities for its exploration in dermatological drug development, either as an active ingredient or as a component of advanced drug delivery systems. Further research into its specific biological activities and formulation capabilities is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. heptyl undecylenate, 68141-27-5 [thegoodsentscompany.com]
- 2. Heptyl undecylenate - Descrizione [tiips.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. HEPTYL UNDECYLENATE - Ataman Kimya [atamanchemicals.com]
- 5. Heptyl Undecylenate | C18H34O2 | CID 109641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Heptyl Undecylenate (with Product List) [incidecoder.com]
- 7. heptyl undecylenate | CAS#:68141-27-5 | Chemsoc [chemsoc.com]
- 8. acmesynthetic.com [acmesynthetic.com]
- 9. Heptyl undecylenate (68141-27-5) for sale [vulcanchem.com]
- 10. bocsci.com [bocsci.com]
- 11. capotchem.com [capotchem.com]
- 12. Heptyl undecylenate | 68141-27-5 | Benchchem [benchchem.com]
- 13. WO2010019939A1 - Esters derived from natural sources having lower viscosity and higher spread rate, natural personal care compositions, and related methods - Google Patents [patents.google.com]
- 14. images.monpanierdachat.com [images.monpanierdachat.com]
- To cite this document: BenchChem. [Heptyl undecylenate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585473#heptyl-undecylenate-chemical-structure-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com